1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a tetrahydronaphthalene ring system. Propargylamines are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another approach includes the solvent-free synthesis of propargylamines via A3 and KA2 coupling reactions, which involve the reaction of cyclohexanone, amines, and alkynes under copper(II) chloride catalysis .
Analyse Chemischer Reaktionen
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen can be performed in the absence of an external photosensitizer, resulting in the formation of formamides . The compound can also participate in cyclocondensation reactions with phenyl isothiocyanate, leading to the formation of benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications. It is used as a synthon in Sonogashira cross-coupling reactions, which are essential in the synthesis of various organic compounds . Additionally, the compound’s derivatives have been studied for their biological activities, including anticancer, antifungal, and antiviral properties . The compound’s ability to act as a mechanistic and irreversible inhibitor of enzymes like ammonia monooxygenase makes it valuable in agricultural applications as a nitrification inhibitor .
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through energy transfer and single electron transfer pathways. For example, in the visible-light-induced oxidative formylation reaction, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . While these compounds share the propargyl group, they differ in their structural frameworks and specific applications. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives exhibit prominent anticancer activity, whereas this compound is more versatile in its applications, ranging from organic synthesis to agricultural uses.
Eigenschaften
Molekularformel |
C13H14 |
---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-prop-2-ynyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-4,7,10-11H,5-6,8-9H2 |
InChI-Schlüssel |
QPJPRDXFDABKBS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.